molecular formula C9H11F2NO B13275992 2,4-Difluoro-6-(propan-2-yloxy)aniline

2,4-Difluoro-6-(propan-2-yloxy)aniline

Cat. No.: B13275992
M. Wt: 187.19 g/mol
InChI Key: GEQXLIOMHJGUDW-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-(propan-2-yloxy)aniline is an organic compound with the molecular formula C9H11F2NO It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-(propan-2-yloxy)aniline typically involves the introduction of the propan-2-yloxy group to a difluoroaniline precursor. One common method is through the nucleophilic substitution reaction of 2,4-difluoroaniline with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-(propan-2-yloxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives.

Scientific Research Applications

2,4-Difluoro-6-(propan-2-yloxy)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of pharmaceuticals and agrochemicals.

    Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-(propan-2-yloxy)aniline involves its interaction with specific molecular targets. The fluorine atoms and the propan-2-yloxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: This compound lacks the propan-2-yloxy group and has different chemical properties and reactivity.

    2,6-Difluoroaniline: Similar to 2,4-Difluoroaniline but with fluorine atoms at different positions on the benzene ring.

    4-Bromo-2,6-difluoroaniline: Contains a bromine atom in addition to the fluorine atoms, leading to different reactivity and applications.

Uniqueness

2,4-Difluoro-6-(propan-2-yloxy)aniline is unique due to the presence of both fluorine atoms and the propan-2-yloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2,4-difluoro-6-propan-2-yloxyaniline

InChI

InChI=1S/C9H11F2NO/c1-5(2)13-8-4-6(10)3-7(11)9(8)12/h3-5H,12H2,1-2H3

InChI Key

GEQXLIOMHJGUDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CC(=C1)F)F)N

Origin of Product

United States

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